molecular formula C17H21N3O2 B13976892 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976892
M. Wt: 299.37 g/mol
InChI Key: SMBUDCVPSMAQLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones to form the indazole ring . The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions .

Scientific Research Applications

Chemistry: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The indazole moiety is known for its biological activities, making this compound a candidate for drug development .

Medicine: The compound’s potential as a calcium channel blocker makes it a subject of interest in the treatment of cardiovascular diseases. Its anti-inflammatory and anticancer properties are also being explored .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The indazole moiety can inhibit certain enzymes and receptors, leading to its biological effects . The dihydropyridine moiety acts on calcium channels, blocking calcium influx and leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-14-11-18-19-15(14)10-13/h4-6,10-11H,7-9H2,1-3H3,(H,18,19)

InChI Key

SMBUDCVPSMAQLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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